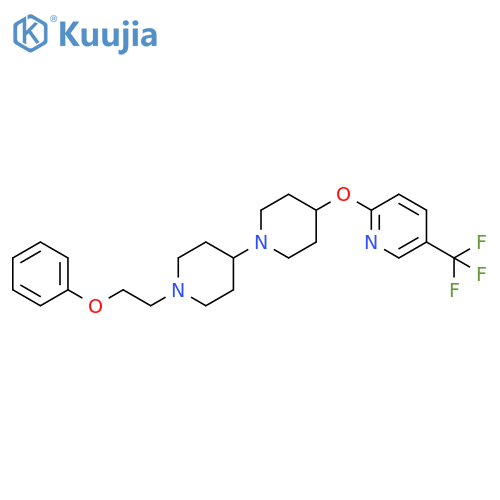Cas no 2548991-64-4 (1'-(2-phenoxyethyl)-4-{5-(trifluoromethyl)pyridin-2-yloxy}-1,4'-bipiperidine)

2548991-64-4 structure
商品名:1'-(2-phenoxyethyl)-4-{5-(trifluoromethyl)pyridin-2-yloxy}-1,4'-bipiperidine
CAS番号:2548991-64-4
MF:C24H30F3N3O2
メガワット:449.509116649628
CID:5359423
1'-(2-phenoxyethyl)-4-{5-(trifluoromethyl)pyridin-2-yloxy}-1,4'-bipiperidine 化学的及び物理的性質
名前と識別子
-
- 2-[[1′-(2-Phenoxyethyl)[1,4′-bipiperidin]-4-yl]oxy]-5-(trifluoromethyl)pyridine
- 1'-(2-phenoxyethyl)-4-{5-(trifluoromethyl)pyridin-2-yloxy}-1,4'-bipiperidine
-
- インチ: 1S/C24H30F3N3O2/c25-24(26,27)19-6-7-23(28-18-19)32-22-10-14-30(15-11-22)20-8-12-29(13-9-20)16-17-31-21-4-2-1-3-5-21/h1-7,18,20,22H,8-17H2
- InChIKey: NECCWZAWKVEJMW-UHFFFAOYSA-N
- ほほえんだ: C1(OC2CCN(C3CCN(CCOC4=CC=CC=C4)CC3)CC2)=NC=C(C(F)(F)F)C=C1
じっけんとくせい
- 密度みつど: 1.212±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- ふってん: 526.0±50.0 °C(Predicted)
- 酸性度係数(pKa): 8.33±0.10(Predicted)
1'-(2-phenoxyethyl)-4-{5-(trifluoromethyl)pyridin-2-yloxy}-1,4'-bipiperidine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F3395-0552-2μmol |
1'-(2-phenoxyethyl)-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}-1,4'-bipiperidine |
2548991-64-4 | 2μmol |
$57.0 | 2023-09-11 | ||
| Life Chemicals | F3395-0552-1mg |
1'-(2-phenoxyethyl)-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}-1,4'-bipiperidine |
2548991-64-4 | 1mg |
$54.0 | 2023-09-11 | ||
| Life Chemicals | F3395-0552-25mg |
1'-(2-phenoxyethyl)-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}-1,4'-bipiperidine |
2548991-64-4 | 25mg |
$109.0 | 2023-09-11 | ||
| Life Chemicals | F3395-0552-4mg |
1'-(2-phenoxyethyl)-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}-1,4'-bipiperidine |
2548991-64-4 | 4mg |
$66.0 | 2023-09-11 | ||
| Life Chemicals | F3395-0552-5μmol |
1'-(2-phenoxyethyl)-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}-1,4'-bipiperidine |
2548991-64-4 | 5μmol |
$63.0 | 2023-09-11 | ||
| Life Chemicals | F3395-0552-40mg |
1'-(2-phenoxyethyl)-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}-1,4'-bipiperidine |
2548991-64-4 | 40mg |
$140.0 | 2023-09-11 | ||
| Life Chemicals | F3395-0552-10mg |
1'-(2-phenoxyethyl)-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}-1,4'-bipiperidine |
2548991-64-4 | 10mg |
$79.0 | 2023-09-11 | ||
| Life Chemicals | F3395-0552-30mg |
1'-(2-phenoxyethyl)-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}-1,4'-bipiperidine |
2548991-64-4 | 30mg |
$119.0 | 2023-09-11 | ||
| Life Chemicals | F3395-0552-2mg |
1'-(2-phenoxyethyl)-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}-1,4'-bipiperidine |
2548991-64-4 | 2mg |
$59.0 | 2023-09-11 | ||
| Life Chemicals | F3395-0552-3mg |
1'-(2-phenoxyethyl)-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}-1,4'-bipiperidine |
2548991-64-4 | 3mg |
$63.0 | 2023-09-11 |
1'-(2-phenoxyethyl)-4-{5-(trifluoromethyl)pyridin-2-yloxy}-1,4'-bipiperidine 関連文献
-
María Ventura,Carmen Ramírez de Arellano,Marta E. G. Mosquera,Gerardo Jiménez,Tomás Cuenca Dalton Trans., 2011,40, 5728-5733
-
Jie Wu,Jia-Hui Li,Yang-Xin Yu Phys. Chem. Chem. Phys., 2020,22, 7633-7642
-
Yu Tang,Jian Dou,Christopher M. Andolina,Yuting Li,Hongbin Ma,Stephen D. House,Xiaoyan Zhang,Judith Yang,Franklin (Feng) Tao Phys. Chem. Chem. Phys., 2018,20, 6440-6449
-
Nicolás Montenegro-Pohlhammer,Rodrigo Urzúa-Leiva,Dayán Páez-Hernández,Gloria Cárdenas-Jirón Dalton Trans., 2019,48, 8418-8426
2548991-64-4 (1'-(2-phenoxyethyl)-4-{5-(trifluoromethyl)pyridin-2-yloxy}-1,4'-bipiperidine) 関連製品
- 1207037-54-4(4-butoxy-N-[1-methyl-5-(morpholine-4-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl]benzamide)
- 2138241-73-1(2H-Pyrazolo[4,3-c]pyridine, 3-(6-fluoro-3-pyridinyl)-4,5,6,7-tetrahydro-)
- 1261488-03-2(2-Chloro-4,6-difluorotoluene)
- 151095-12-4(6-acetyl-1H,2H,3H-thieno2,3-b1,4thiazin-2-one)
- 1423034-58-5(methyl 2-4-(2-hydroxyethyl)-1H-1,2,3-triazol-1-ylacetate)
- 1860790-55-1(4-[1-(Aminomethyl)cyclopropyl]oxan-4-ol)
- 2171835-32-6(3-ethyl-1-(4-ethyl-4-methylpiperidin-1-yl)sulfonylpentan-2-amine)
- 2229351-93-1(4-(1-bromopropan-2-yl)-1-methyl-3-(oxan-4-yl)-1H-pyrazole)
- 493035-82-8((4-hydroxy-2-methylphenyl)boronic acid)
- 2228300-46-5(3-(2-{(tert-butoxy)carbonylamino}-4-chlorophenyl)-1,2-oxazole-5-carboxylic acid)
推奨される供給者
Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量

Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬
